An In-Depth Technical Guide to the Chemical Properties of 3-(2-Nitrophenoxy)pyrrolidine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 3-(2-Nitrophenoxy)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-nitrophenoxy)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from safety data sheets, analogous compounds, and established principles of organic chemistry to offer a robust profile. The insights herein are intended to guide researchers in its synthesis, characterization, handling, and potential applications.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, a privileged scaffold in medicinal chemistry.[1] Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its importance.[2] The three-dimensional nature of the sp³-hybridized pyrrolidine ring allows for the exploration of chemical space in ways that flat aromatic systems cannot, often leading to improved pharmacological properties.[1] The introduction of a 2-nitrophenoxy substituent at the 3-position of the pyrrolidine ring, and its subsequent formulation as a hydrochloride salt, yields a molecule with potential for diverse biological activities and favorable physicochemical properties for drug development.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of 3-(2-nitrophenoxy)pyrrolidine hydrochloride is presented in Table 1. It is important to note that while the molecular formula and weight are definitive, properties such as melting point and solubility are not widely reported and may vary depending on the isomeric form and purity.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source/Comment |
| IUPAC Name | 3-(2-nitrophenoxy)pyrrolidine hydrochloride | |
| CAS Number | 1220020-09-6 | [3] |
| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [3] |
| Molecular Weight | 244.67 g/mol | [3] |
| Appearance | Likely a solid, given it is a hydrochloride salt. | Inferred |
| Melting Point | Not reported. | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from hydrochloride salt nature. |
| pKa | Not reported. The pyrrolidinium proton is expected to be acidic. | Inferred |
Synthesis and Purification
Proposed Synthetic Pathway
A common and effective method for the synthesis of the free base, 3-(2-nitrophenoxy)pyrrolidine, is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a suitable 3-hydroxypyrrolidine derivative with an activated ortho-nitrohalobenzene.
Experimental Causality:
-
Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is nucleophilic and would compete with the hydroxyl group in the SNAr reaction. Therefore, it is crucial to protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) prior to the ether formation step.
-
Choice of Reagents: 1-Fluoro-2-nitrobenzene is a good electrophile for this reaction as the fluorine atom is an excellent leaving group in SNAr reactions, activated by the electron-withdrawing nitro group. A strong, non-nucleophilic base such as sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be appropriate to deprotonate the hydroxyl group of the pyrrolidine, forming the nucleophilic alkoxide.
-
Deprotection: Following the successful formation of the ether linkage, the protecting group on the pyrrolidine nitrogen would be removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
-
Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol. This not only facilitates purification by crystallization but also improves the compound's stability and handling characteristics.[4]
Purification Protocol
Purification of the final product would likely involve the following steps:
-
Extraction: After the reaction is complete, an aqueous workup would be performed to remove inorganic salts and the polar solvent. The product would be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: If necessary, the crude free base can be purified by column chromatography on silica gel.
-
Crystallization: The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.[5] This is often an effective method for obtaining highly pure amine salts.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of 3-(2-nitrophenoxy)pyrrolidine hydrochloride. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the aromatic ring.
-
Aromatic Protons: The four protons on the nitrophenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the ortho-substitution pattern, they will likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets). The proton ortho to the nitro group is expected to be the most deshielded.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring will appear in the aliphatic region (typically δ 2.0-4.0 ppm). The proton at the 3-position, being attached to the carbon bearing the ether linkage, will be the most deshielded of the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen will also be deshielded. The hydrochloride salt formation will lead to a downfield shift of the protons on the carbons alpha to the nitrogen, and the N-H proton will likely be a broad singlet.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group and the carbon attached to the ether oxygen will be quaternary and may have weaker signals.
-
Pyrrolidine Carbons: Four signals are expected in the aliphatic region (δ 25-70 ppm). The carbon at the 3-position will be the most downfield in this region due to the deshielding effect of the ether oxygen. The carbons adjacent to the nitrogen will also be downfield.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-O Stretching: Strong, characteristic bands for the nitro group are expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).[6]
-
C-O Stretching: A band corresponding to the aryl-alkyl ether C-O stretch is expected in the region of 1200-1275 cm⁻¹.
-
N-H Stretching: A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretch in an amine salt.
-
C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: In a high-resolution mass spectrum (HRMS), the exact mass of the free base (C₁₀H₁₂N₂O₃) would be observed.
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds can be complex.[7][8] Common fragmentation pathways include the loss of the nitro group (NO₂) or nitric oxide (NO).[8] For the pyrrolidine ring, fragmentation can involve the loss of the entire ring or cleavage at various points.[8]
Reactivity and Stability
The reactivity of 3-(2-nitrophenoxy)pyrrolidine hydrochloride is dictated by the functional groups present.
-
Pyrrolidine Ring: The pyrrolidine nitrogen, in its free base form, is nucleophilic and can participate in reactions such as alkylation, acylation, and arylation. As a hydrochloride salt, the nitrogen is protonated and non-nucleophilic. The C-H bonds of the pyrrolidine ring are generally unreactive under mild conditions.
-
Nitroaromatic System: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation opens up a wide range of further synthetic modifications.
-
Ether Linkage: The aryl ether bond is generally stable to a wide range of reaction conditions.
Stability and Storage: As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. It should be stored in a well-sealed container in a cool, dry place, away from strong bases and oxidizing agents.
Potential Applications in Drug Discovery
The structural motifs present in 3-(2-nitrophenoxy)pyrrolidine hydrochloride suggest its potential as a valuable building block in drug discovery programs.
-
Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in many CNS-active drugs.[7] The 3-substituted pyrrolidine scaffold can be used to develop ligands for various receptors and transporters in the brain.
-
Antimicrobial and Anticancer Agents: The nitroaromatic moiety is found in a number of antimicrobial and anticancer drugs. The combination of this group with the pyrrolidine scaffold could lead to novel compounds with interesting biological activity.
-
Synthetic Intermediate: Perhaps the most immediate application of this compound is as a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized. The pyrrolidine nitrogen can also be modified, allowing for the rapid generation of a library of diverse molecules for screening in various biological assays.
Safety and Handling
Based on available safety data sheets for this and structurally similar compounds, the following precautions should be taken when handling 3-(2-nitrophenoxy)pyrrolidine hydrochloride:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area.[9]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]
Conclusion
3-(2-nitrophenoxy)pyrrolidine hydrochloride is a chemical entity with significant potential, primarily as a building block in the synthesis of more complex molecules for drug discovery. While direct experimental data is limited, a comprehensive understanding of its properties can be inferred from the well-established chemistry of its constituent parts and analogous structures. This guide provides a foundational understanding to aid researchers in the safe and effective use of this compound in their research endeavors. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
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